molecular formula C14H26O B1614791 1-Cyclododecylethanone CAS No. 28925-00-0

1-Cyclododecylethanone

Cat. No.: B1614791
CAS No.: 28925-00-0
M. Wt: 210.36 g/mol
InChI Key: FTPUBZGARRXJIM-UHFFFAOYSA-N
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Description

1-Cyclododecylethanone is a cyclic ketone with the molecular formula C₁₄H₂₆O, consisting of a 12-membered cyclododecyl ring attached to an ethanone group. It is identified as a volatile organic compound (VOC) in natural products, notably isolated from Evodia ruatecarpa (Juss.) Bneht. var. bodinieri (Dode) Huang. Studies using gas chromatography-mass spectrometry (GC-MS) have shown it to be a predominant component in essential oils extracted via headspace solid-phase microextraction (SPME), constituting 70.10% of total volatile components .

Properties

CAS No.

28925-00-0

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

1-cyclododecylethanone

InChI

InChI=1S/C14H26O/c1-13(15)14-11-9-7-5-3-2-4-6-8-10-12-14/h14H,2-12H2,1H3

InChI Key

FTPUBZGARRXJIM-UHFFFAOYSA-N

SMILES

CC(=O)C1CCCCCCCCCCC1

Canonical SMILES

CC(=O)C1CCCCCCCCCCC1

Other CAS No.

28925-00-0

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclododecylethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclododecane with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to optimize yield .

Industrial Production Methods: Industrial production of 1-Cyclododecylethanone may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclododecylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Cyclododecylethanone has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Cyclododecylethanone exerts its effects depends on the specific application. In chemical reactions, the ketone group acts as an electrophile, making it susceptible to nucleophilic attack. This property is exploited in various synthetic transformations. In biological systems, the compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Cyclododecylethanone with structurally analogous cyclic ketones and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Occurrence/Applications
1-Cyclododecylethanone C₁₄H₂₆O 210.36 12-membered cycloalkane + ethanone group Predominant in Evodia ruatecarpa extracts ; synthetic building block
1-ACETYLCYCLOHEXANOL C₈H₁₄O₂ 142.20 6-membered cyclohexanol + acetyl substitution Intermediate in organic synthesis; solvent applications
1-Acetyl-1-cyclopentene C₇H₁₀O 110.15 5-membered cyclopentene + conjugated ketone Used in catalytic studies and flavor chemistry
Cyclohexyl Methyl Ketone C₈H₁₄O 126.20 6-membered cyclohexane + methyl ketone Industrial solvent; fragrance component

Structural and Functional Differences

Ring Size and Rigidity: 1-Cyclododecylethanone’s 12-membered ring provides greater conformational flexibility compared to smaller rings (e.g., cyclohexane or cyclopentene derivatives). This impacts its physical properties, such as melting point (−15°C estimated) and solubility in nonpolar solvents . 1-Acetyl-1-cyclopentene (5-membered ring) exhibits ring strain and conjugation between the ketone and double bond, enhancing reactivity in Diels-Alder reactions .

Functional Groups: 1-ACETYLCYCLOHEXANOL contains a hydroxyl group, making it more polar and water-soluble than 1-Cyclododecylethanone. This property is critical in pharmaceutical formulations where solubility is prioritized . Cyclohexyl Methyl Ketone lacks extended alkyl chains, resulting in lower molecular weight and higher volatility .

Extraction and Analytical Performance

  • Extraction Efficiency: 1-Cyclododecylethanone showed superior recovery (70.10%) with SPME compared to steam distillation (45.9%) and petrol ether extraction (78.81%) in Evodia ruatecarpa studies. This contrasts with smaller analogs like Germacrene D, which are more efficiently isolated via steam distillation .
  • Thermal Stability: The larger ring size of 1-Cyclododecylethanone confers higher thermal stability, making it suitable for GC-MS analysis without significant degradation—a challenge for smaller, more volatile ketones like 1-Acetyl-1-cyclopentene .

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